molecular formula C13H21N5 B11863562 6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine

6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine

カタログ番号: B11863562
分子量: 247.34 g/mol
InChIキー: SJZWOTXUUXZJCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine (CAS: 959696-45-8) is a pyrimidine derivative featuring a piperazine ring substituted with a cyclopentyl group at the 4-position. This compound is part of a broader class of nitrogen-containing heterocycles known for their pharmacological relevance, particularly in kinase inhibition and targeted drug design . Its molecular formula is C₁₃H₂₀N₆, with a molecular weight of 260.34 g/mol.

特性

分子式

C13H21N5

分子量

247.34 g/mol

IUPAC名

6-(4-cyclopentylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C13H21N5/c14-12-9-13(16-10-15-12)18-7-5-17(6-8-18)11-3-1-2-4-11/h9-11H,1-8H2,(H2,14,15,16)

InChIキー

SJZWOTXUUXZJCU-UHFFFAOYSA-N

正規SMILES

C1CCC(C1)N2CCN(CC2)C3=NC=NC(=C3)N

製品の起源

United States

準備方法

Reaction Overview

This two-step approach involves chlorination of pyrimidine precursors followed by nucleophilic substitution with 4-cyclopentylpiperazine.

Step 1: Chlorination of Pyrimidine Diol

Pyrimidine-4,6-diol undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions (80–110°C, 5–24 hours).
Example:

Pyrimidine-4,6-diol+3POCl3reflux4,6dichloropyrimidine+3H3PO3\text{Pyrimidine-4,6-diol} + 3 \, \text{POCl}3 \xrightarrow{\text{reflux}} 4,6-\text{dichloropyrimidine} + 3 \, \text{H}3\text{PO}_3

Yield: 61–85%.

Step 2: Substitution with 4-Cyclopentylpiperazine

The dichloropyrimidine reacts with 4-cyclopentylpiperazine in polar aprotic solvents (e.g., acetone, DMF) with a base (K₂CO₃, Et₃N) at 60–100°C.
Example:

4,6dichloropyrimidine+4-cyclopentylpiperazineK2CO3,acetone6(4cyclopentylpiperazin-1-yl)pyrimidin4amine4,6-\text{dichloropyrimidine} + \text{4-cyclopentylpiperazine} \xrightarrow{\text{K}2\text{CO}3, \, \text{acetone}} 6-(4-\text{cyclopentylpiperazin-1-yl})pyrimidin-4-amine

Yield: 70–92%.

Key Challenges:

  • Competing substitution at C4 vs. C6 positions (controlled by steric and electronic factors).

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Suzuki-Miyaura Coupling Approach

Boronic Ester Formation and Cross-Coupling

This method constructs the pyrimidine ring while introducing the cyclopentylpiperazine group via palladium-catalyzed coupling.

Step 1: Synthesis of Boronic Ester Intermediate

5-Bromo-4-aminopyrimidine reacts with bis(pinacolato)diboron under Pd catalysis:

5-Bromo-4-aminopyrimidine+B2(pin)2Pd(dppf)Cl2,KOAc4-amino-5-boronic ester pyrimidine\text{5-Bromo-4-aminopyrimidine} + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd(dppf)Cl}_2, \, \text{KOAc}} \text{4-amino-5-boronic ester pyrimidine}

Yield: 55–75%.

Step 2: Coupling with Cyclopentylpiperazine Derivative

The boronic ester couples with 1-chloro-4-cyclopentylpiperazine under Suzuki conditions:

Boronic ester+1-chloro-4-cyclopentylpiperazinePd(PPh3)4,Na2CO36(4cyclopentylpiperazin-1-yl)pyrimidin4amine\text{Boronic ester} + \text{1-chloro-4-cyclopentylpiperazine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \, \text{Na}2\text{CO}3} 6-(4-\text{cyclopentylpiperazin-1-yl})pyrimidin-4-amine

Yield: 60–83%.

Advantages:

  • Enables late-stage functionalization.

  • Tolerates diverse substituents on pyrimidine.

Reductive Amination Pathway

Aldehyde Intermediate Formation

A pyrimidine aldehyde is generated via oxidation of a hydroxymethyl precursor (Dess-Martin periodinane or MnO₂).

Step 1: Oxidation of Hydroxymethylpyrimidine

6-(Hydroxymethyl)pyrimidin-4-amineDess-Martin periodinane6-formylpyrimidin-4-amine\text{6-(Hydroxymethyl)pyrimidin-4-amine} \xrightarrow{\text{Dess-Martin periodinane}} \text{6-formylpyrimidin-4-amine}

Yield: 78–89%.

Step 2: Reductive Amination with Cyclopentylpiperazine

The aldehyde reacts with 4-cyclopentylpiperazine in the presence of NaBH₃CN or H₂/Pd-C:

6-Formylpyrimidin-4-amine+4-cyclopentylpiperazineNaBH3CNTarget compound\text{6-Formylpyrimidin-4-amine} + \text{4-cyclopentylpiperazine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound}

Yield: 65–80%.

Limitations:

  • Requires strict control of stoichiometry to avoid over-alkylation.

Buchwald-Hartwig Amination

Direct Coupling of Aminopyrimidine and Piperazine

This one-pot method uses palladium catalysts to couple chloropyrimidines with amines.

General Reaction:

4-Amino-6-chloropyrimidine+4-cyclopentylpiperazinePd2(dba)3,Xantphos,Cs2CO3Target compound\text{4-Amino-6-chloropyrimidine} + \text{4-cyclopentylpiperazine} \xrightarrow{\text{Pd}2(\text{dba})3, \, \text{Xantphos}, \, \text{Cs}2\text{CO}3} \text{Target compound}

Conditions: Toluene, 110°C, 18–24 hours.
Yield: 68–77%.

Key Parameters:

  • Catalyst loading: 5–10 mol% Pd.

  • Ligand choice critical for preventing homocoupling.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Chlorination-Substitution70–92%High scalability, minimal side productsRequires harsh chlorination conditions
Suzuki Coupling60–83%Modular, compatible with diverse boronic acidsSensitive to moisture and oxygen
Reductive Amination65–80%Mild conditions, no metal catalystsLimited to aldehydes as intermediates
Buchwald-Hartwig68–77%Single-step coupling, broad substrate scopeHigh catalyst cost, ligand optimization

Industrial-Scale Production Considerations

Process Optimization

  • Chlorination-Substitution is preferred for bulk synthesis due to cost-effectiveness.

  • Solvent Recovery: Acetone and DMF are recycled via distillation (≥90% recovery).

  • Purity Control: Crystallization from ethanol/water (≥99.5% purity) .

化学反応の分析

4. 科学研究での用途

科学的研究の応用

作用機序

6-(4-シクロペンチルピペラジン-1-イル)ピリミジン-4-アミンの作用機序は、特定の分子標的との相互作用を伴います。 例えば、細胞周期調節に関与する重要な酵素であるサイクリン依存性キナーゼ2(CDK2)の阻害剤として研究されています 。この化合物はCDK2の活性部位に結合することにより、その活性を阻害し、細胞周期停止と潜在的な抗がん効果をもたらします。この化合物は、その特定の構造と官能基に応じて、他の分子経路とも相互作用する可能性があります。

類似化合物との比較

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substitutions on the piperazine ring, pyrimidine core modifications, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) on Piperazine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine Cyclopentyl C₁₃H₂₀N₆ 260.34 Kinase modulation; enhanced lipophilicity
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine () Methyl C₉H₁₄N₆ 206.25 Intermediate in kinase inhibitors; lower lipophilicity
6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine () Isopropyl + N-methyl C₁₂H₂₁N₅ 235.33 Improved solubility; potential CNS applications
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine () Benzyl + chloromethoxyphenyl C₂₄H₂₆ClN₇O 463.96 Dual kinase/GPCR inhibition; enhanced target specificity
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine () Aminopiperidine (non-piperazine) C₁₂H₁₉N₅ 233.31 Versatile scaffold for anticancer agents; improved hydrogen bonding

Pharmacological and Functional Differences

  • Kinase Inhibition :
    • The cyclopentyl derivative’s bulky substituent may enhance binding to hydrophobic kinase pockets, as seen in analogues like AEE788 (), which targets EGFR and VEGFR .
    • Methylpiperazine analogues (e.g., ) are simpler intermediates but lack the steric bulk for high-affinity kinase interactions .
  • Solubility and Bioavailability :
    • The isopropyl-N-methyl variant () balances lipophilicity and solubility, making it suitable for oral administration .
    • Benzyl-substituted derivatives () exhibit reduced aqueous solubility but increased target engagement in cellular assays .
  • Therapeutic Applications: Pyrazolo-pyrimidine hybrids () show promise in oncology due to dual kinase/GPCR modulation . Aminopiperidine derivatives () are explored for neurodegenerative diseases, leveraging their blood-brain barrier penetration .

生物活性

6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine, with the CAS number 959696-45-8, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article delves into its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C13H21N5
  • Molecular Weight : 247.34 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a cyclopentylpiperazine moiety, which is believed to contribute to its pharmacological properties.

Anticancer Properties

Recent studies have identified this compound as a potent inhibitor of cyclin-dependent kinases (CDKs) 7 and 9, which are crucial for cell cycle regulation and are often deregulated in various cancers.

  • Case Study : A study published in February 2023 highlighted that this compound exhibited significant anti-proliferative effects against multiple human cancer cell lines. Specifically, it was shown to inhibit CDK7 and CDK9 activity, leading to cell cycle arrest at the sub-G1 phase and induction of apoptosis in MV4-11 acute myeloid leukemia cells .

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural modifications affect the biological activity of piperazine derivatives like this compound.

ModificationEffect on Activity
Cyclopentyl groupEnhances binding affinity to CDKs
Substituents on the pyrimidine ringAlter potency and selectivity towards different CDKs

This table summarizes key insights into how variations in structure can influence the efficacy of the compound against cancer targets.

Pharmacological Spectrum

Piperazine derivatives, including this compound, have been reported to exhibit a broad spectrum of pharmacological activities beyond anticancer effects:

  • Antidepressant
  • Antimicrobial
  • Anticonvulsant

These diverse activities underscore the potential utility of this compound in various therapeutic contexts .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of CDK Activity : By binding to CDKs, it prevents their phosphorylation activity, disrupting cell cycle progression.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What are the standard synthetic protocols for 6-(4-cyclopentylpiperazin-1-yl)pyrimidin-4-amine, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step reactions starting with functionalized pyrimidine cores. Key steps include:

  • Amine coupling : Reacting 4-cyclopentylpiperazine with a halogenated pyrimidine intermediate (e.g., 6-chloropyrimidin-4-amine) under reflux in ethanol or THF, using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or preparative TLC is recommended for isolating the final compound .
  • Yield optimization : Adjusting stoichiometry (1.2–1.5 equivalents of piperazine derivative), solvent polarity (95% EtOH for enhanced solubility), and reaction time (12–24 hours at 140°C in sealed tubes) improves yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

Answer:

  • 1H NMR : Key signals include the pyrimidine proton (δ 8.6–8.7 ppm, singlet) and cyclopentyl protons (δ 1.2–2.3 ppm, multiplet) .
  • Mass spectrometry (ESI+) : Confirm molecular ion peaks (e.g., m/z 492 [M+H]+ for derivatives) and monitor isotopic patterns to rule out impurities .
  • IR spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) validate structural integrity .

Q. How does the cyclopentylpiperazine substituent influence the compound’s physicochemical properties?

Answer: The cyclopentyl group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability for cellular assays. The piperazine ring introduces basicity (pKa ~8.5–9.0), enabling salt formation for solubility optimization in acidic buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Answer:

  • Control variables : Standardize assay conditions (e.g., pH, temperature) and cell lines (HEK293 vs. HeLa may show divergent receptor binding ).
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence polarization assays .
  • Structural analogs : Compare activity of this compound with its 4-methylpiperazine or morpholine derivatives to isolate substituent effects .

Q. What computational strategies are recommended for predicting the compound’s interaction with kinase targets?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or CDK2) to predict binding poses. Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the cyclopentyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperazine-kinase salt bridge interactions under physiological conditions .
  • QSAR models : Train models on datasets of pyrimidine derivatives to correlate substituent electronegativity with inhibitory potency (R² >0.85) .

Q. What methodologies are effective for scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral resolution : Use (1R,4R)- or (1S,4S)-cyclopentyl precursors during piperazine coupling to control stereochemistry .
  • Continuous flow chemistry : Implement microreactors with immobilized catalysts (e.g., Pd/C) to reduce racemization risks at high temperatures .
  • In-line analytics : Integrate HPLC-MS for real-time monitoring of enantiomeric excess (>98%) during large-batch production .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability in vivo?

Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. CYP3A4 is often the primary metabolizer of piperazine derivatives .
  • Isotope labeling : Synthesize a deuterated analog (e.g., cyclopentyl-d10) to track metabolic pathways via mass shift analysis .
  • In silico prediction : Use ADMET Predictor™ to identify vulnerable sites (e.g., piperazine N-methylation) for structural modification .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。